1-Methyl-2-[(oct-1-en-1-yl)sulfanyl]-4,5-dihydro-1H-imidazole
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Overview
Description
1-Methyl-2-[(oct-1-en-1-yl)sulfanyl]-4,5-dihydro-1H-imidazole is a heterocyclic compound that features an imidazole ring substituted with a methyl group and an oct-1-en-1-yl sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2-[(oct-1-en-1-yl)sulfanyl]-4,5-dihydro-1H-imidazole typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of appropriate precursors such as amido-nitriles or amidoximes.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl iodide or similar reagents.
Attachment of the Oct-1-en-1-yl Sulfanyl Group: This step involves the reaction of the imidazole derivative with an oct-1-en-1-yl thiol under suitable conditions to form the desired sulfanyl-substituted product.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-2-[(oct-1-en-1-yl)sulfanyl]-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imidazole ring can be reduced under hydrogenation conditions to form dihydroimidazole derivatives.
Substitution: The methyl and sulfanyl groups can participate in substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Alkyl halides, nucleophiles such as thiols or amines.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
1-Methyl-2-[(oct-1-en-1-yl)sulfanyl]-4,5-dihydro-1H-imidazole has several scientific research applications, including:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting enzymes or receptors involved in disease pathways.
Materials Science: The unique structural properties of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in studies investigating the biological activity of imidazole derivatives, including their antimicrobial, anticancer, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 1-Methyl-2-[(oct-1-en-1-yl)sulfanyl]-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The sulfanyl group may also play a role in the compound’s biological activity by interacting with thiol-containing proteins or enzymes.
Comparison with Similar Compounds
1-Methylimidazole: Lacks the sulfanyl group, making it less versatile in terms of chemical reactivity.
2-Methyl-4,5-dihydro-1H-imidazole: Similar structure but without the oct-1-en-1-yl sulfanyl group, leading to different chemical and biological properties.
1-Methyl-2-[(oct-1-en-1-yl)oxy]-4,5-dihydro-1H-imidazole:
Uniqueness: 1-Methyl-2-[(oct-1-en-1-yl)sulfanyl]-4,5-dihydro-1H-imidazole is unique due to the presence of both the methyl and oct-1-en-1-yl sulfanyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
830321-06-7 |
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Molecular Formula |
C12H22N2S |
Molecular Weight |
226.38 g/mol |
IUPAC Name |
1-methyl-2-oct-1-enylsulfanyl-4,5-dihydroimidazole |
InChI |
InChI=1S/C12H22N2S/c1-3-4-5-6-7-8-11-15-12-13-9-10-14(12)2/h8,11H,3-7,9-10H2,1-2H3 |
InChI Key |
GBDNJWPQAMPYDP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC=CSC1=NCCN1C |
Origin of Product |
United States |
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